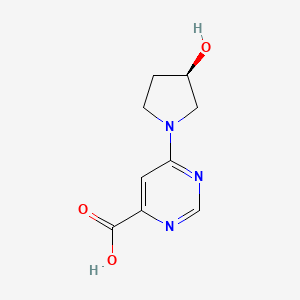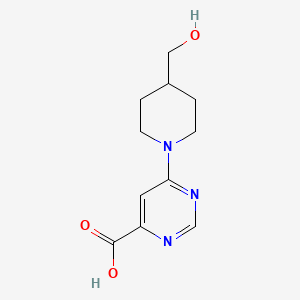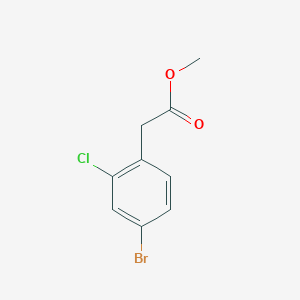
(4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Overview
Description
The compound “(4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals . The molecule also contains a thiazole ring, which is a heterocyclic compound that often exhibits therapeutic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring and the thiazole ring connected by a methanone (carbonyl) group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups .Scientific Research Applications
Chemical Synthesis
Researchers have developed methodologies for synthesizing piperidine-related compounds, which are valuable in medicinal chemistry. For instance, Zheng Rui demonstrated a synthesis process for piperidine derivatives, emphasizing the efficiency and accessibility of starting materials (Zheng, 2010). This approach underscores the versatility of piperidine frameworks in drug development.
Antimicrobial Activity
A series of studies have highlighted the antimicrobial potential of piperidine and thiazole derivatives. L. Mallesha and K. Mohana synthesized piperidine oxime derivatives, showing significant activity against bacterial and fungal strains (Mallesha & Mohana, 2014). Similarly, Patel, Agravat, and Shaikh explored pyridine derivatives for antimicrobial applications, further emphasizing the compound's relevance in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Insecticidal Activity
The search for new bioactive compounds has extended into the realm of agriculture, where novel piperidine thiazole compounds have shown promising insecticidal activities. Chengrong Ding and colleagues found that some of these compounds had lethal effects on armyworms, suggesting potential applications in pest management (Ding et al., 2019).
Material Science
In material science, the focus on structural and thermal properties of piperidine derivatives has led to discoveries with implications for designing materials with specific properties. C. S. Karthik and colleagues conducted structural and thermal analyses on piperidine derivatives, providing insight into their stability and potential applications in material design (Karthik et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)11(15)14-4-2-9(6-12)3-5-14/h7,9H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJAOPPASKJEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
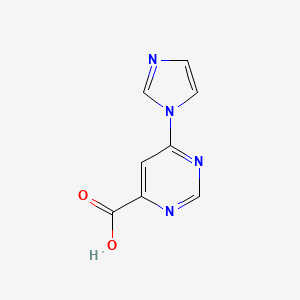

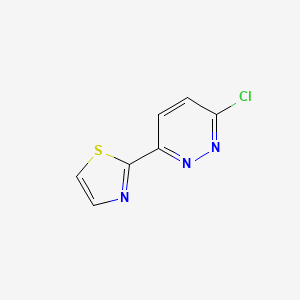




![[2-(2-Methoxyethoxy)pyridin-4-yl]methanol](/img/structure/B1466161.png)

![1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone](/img/structure/B1466165.png)
